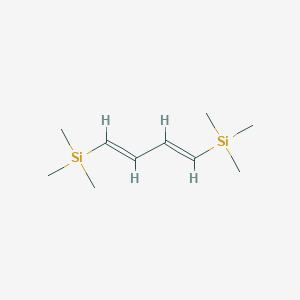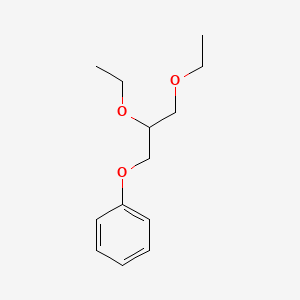
(2,3-Diethoxypropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Diethoxypropoxy)benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a 2,3-diethoxypropoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Diethoxypropoxy)benzene typically involves the reaction of benzene with 2,3-diethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atom on the benzene ring with the 2,3-diethoxypropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions: (2,3-Diethoxypropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
科学的研究の応用
(2,3-Diethoxypropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2,3-Diethoxypropoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The specific pathways involved depend on the nature of the biological or chemical system being studied.
類似化合物との比較
(2,3-Dimethoxypropoxy)benzene: Similar structure but with methoxy groups instead of ethoxy groups.
(2,3-Diethoxyethoxy)benzene: Features an ethoxy group instead of a propoxy group.
(2,3-Diethoxyphenoxy)benzene: Contains a phenoxy group instead of a propoxy group.
Uniqueness: (2,3-Diethoxypropoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
18349-95-6 |
|---|---|
分子式 |
C13H20O3 |
分子量 |
224.30 g/mol |
IUPAC名 |
2,3-diethoxypropoxybenzene |
InChI |
InChI=1S/C13H20O3/c1-3-14-10-13(15-4-2)11-16-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChIキー |
YNECCUDYHAXIJW-UHFFFAOYSA-N |
正規SMILES |
CCOCC(COC1=CC=CC=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






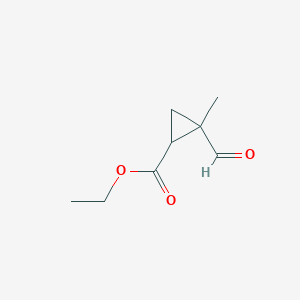

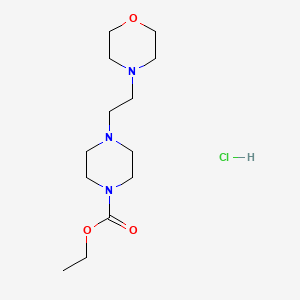


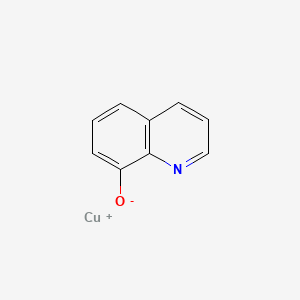
![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)

